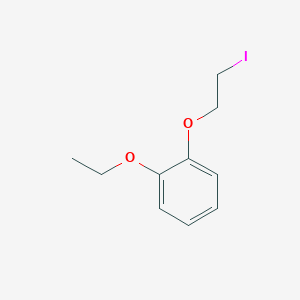

1-Ethoxy-2-(2-iodoethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

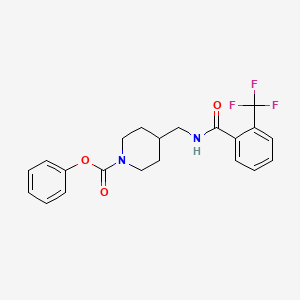

1-Ethoxy-2-(2-iodoethoxy)benzene is a chemical compound with the molecular formula C10H13IO2 . It has a molecular weight of 292.12 .

Molecular Structure Analysis

The InChI code for 1-Ethoxy-2-(2-iodoethoxy)benzene is 1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Ethoxy-2-(2-iodoethoxy)benzene has a melting point of 41-42 degrees Celsius .Scientific Research Applications

Supramolecular Networks and Liquid Crystals

Research by Kihara, T. Kato, Uryu, and J. Fréchet (1996) has demonstrated the use of multifunctional H-bond donor and acceptor molecules, including compounds structurally similar to 1-Ethoxy-2-(2-iodoethoxy)benzene, to construct supramolecular liquid-crystalline networks. These networks are formed through the self-assembly process, resulting in liquid-crystalline network structures with potential applications in materials science, particularly in the development of responsive and adaptive materials Supramolecular Liquid-Crystalline Networks Built by Self-Assembly of Multifunctional Hydrogen-Bonding Molecules.

Organic Synthesis and Iodocyclization

Okitsu, Nakazawa, Taniguchi, and Wada (2008) explored the iodocyclization of ethoxyethyl ethers to alkynes, presenting a broadly applicable synthesis method for 3-iodobenzo[b]furans using a combination of I(coll)2PF6-BF3 x OEt2. This study reveals the compound's utility in facilitating the formation of iodobenzo[b]furans, which are significant in pharmaceutical synthesis and materials science due to their electronic properties Iodocyclization of ethoxyethyl ethers to alkynes: a broadly applicable synthesis of 3-iodobenzo[b]furans.

Molecular Design for Selective Metal Extraction

Hayashita, Sawano, Higuchi, Indo, Hiratani, Zhang, and Bartsch (1999) worked on the molecular design of acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks for selective lead(II) extraction. Their research underscores the relevance of structurally similar compounds to 1-Ethoxy-2-(2-iodoethoxy)benzene in designing ligands for selective metal ion extraction, which has implications for environmental chemistry and analytical applications Molecular Design of Acyclic Polyether Dicarboxylic Acids Possessing Pseudo-18-crown-6 Frameworks for Selective Lead(II) Extraction.

Synthesis of Light-Emitting Dioxetanes

Matsumoto, Hiroshima, Chiba, Isobe, and Watanabe (1999) conducted research on the synthesis of 3-ethoxy-4,4-diisopropyl-1,2-dioxetanes bearing a benzo(b)furan-2-yl or a benzo(b)thiophen-2-yl group. This study is significant for the development of chemiluminescent materials, demonstrating the role of 1-Ethoxy-2-(2-iodoethoxy)benzene derivatives in creating light-emitting compounds for biological and chemical luminescence applications Synthesis of 3-ethoxy-4,4-diisopropyl-1,2-dioxetanes bearing a benzo(b)furan-2-yl or a benzo(b)thiophen-2-yl group: CIEEL-active dioxetanes emitting red light.

properties

IUPAC Name |

1-ethoxy-2-(2-iodoethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSCVNJEBIWYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxy-2-(2-iodoethoxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

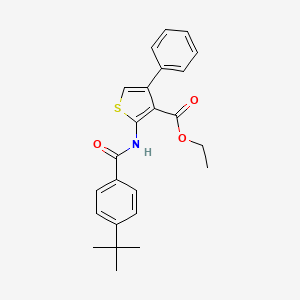

![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)

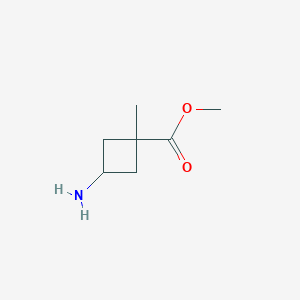

![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)

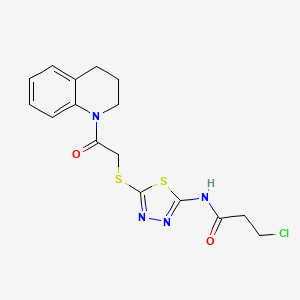

![(1-(cyclopropylsulfonyl)azetidin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2584275.png)

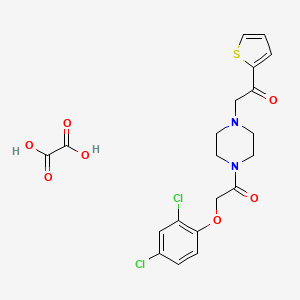

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)